N-(2,5-DIMETHOXYPHENYL)-4-{4-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-[4-[(2,5-dimethoxyphenyl)carbamoyl]phenoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O7/c1-35-23-13-15-27(37-3)25(17-23)31-29(33)19-5-9-21(10-6-19)39-22-11-7-20(8-12-22)30(34)32-26-18-24(36-2)14-16-28(26)38-4/h5-18H,1-4H3,(H,31,33)(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSWGEBEFHAVMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHOXYPHENYL)-4-{4-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE typically involves multi-step organic reactions. One common approach is the reaction of 2,5-dimethoxyaniline with 4-chlorobenzoic acid under acidic conditions to form the intermediate 2,5-dimethoxyphenyl-4-chlorobenzamide. This intermediate is then reacted with 4-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHOXYPHENYL)-4-{4-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,5-DIMETHOXYPHENYL)-4-{4-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-4-{4-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in substituents, linker groups, or aromatic systems. Below is a detailed comparison with three relevant compounds:
N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)benzamide (CAS 3743-14-4)
- Structural Differences :
- Substituents: Contains dichloro, hydroxy, and methyl groups on the phenyl ring instead of methoxy groups.
- Molecular Weight: 296.15 g/mol (vs. ~452 g/mol for the target compound).
- Functional Groups: Chlorine atoms introduce strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound.
- Pharmacological Implications :
N-{4-[2-(Benzylsulfanyl)acetamido]-2,5-dimethoxyphenyl}benzamide (Compound ID: Y032-2713)
- Structural Differences: Additional Substituent: A benzylsulfanyl-acetamido group replaces the phenoxy linker in the target compound.
- Functional Implications: The benzylsulfanyl group may improve metabolic stability or alter solubility compared to the phenoxy linker. Sulfur atoms can participate in redox interactions or metal coordination, which methoxy groups lack .
2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (25C-NBOMe)
- Structural Differences: Core Structure: A phenethylamine backbone instead of a benzamide. Substituents: Methoxybenzyl group attached to the amine, lacking the carbamoyl-phenoxy linkage.
- Pharmacological Contrast: NBOMe derivatives are potent serotonin 5-HT2A receptor agonists with hallucinogenic effects. The absence of an amide bond in NBOMe compounds likely reduces metabolic stability compared to benzamide derivatives .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects : Methoxy groups in the target compound may enhance π-π stacking interactions with aromatic residues in proteins, while chlorinated analogs (e.g., CAS 3743-14-4) prioritize hydrophobic binding .
- Metabolic Stability: Benzamide derivatives generally exhibit slower hepatic clearance compared to phenethylamines (e.g., NBOMe) due to reduced susceptibility to monoamine oxidase (MAO) .
Biological Activity
N-(2,5-Dimethoxyphenyl)-4-{4-[(2,5-dimethoxyphenyl)carbamoyl]phenoxy}benzamide is a complex organic compound belonging to the benzamide class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a kinase inhibitor. This article will explore its biological activity, including detailed research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 408.45 g/mol. The structure features two dimethoxyphenyl groups and a phenoxy group, which may contribute to its biological properties.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives with similar structural motifs have shown effectiveness in inhibiting cell proliferation in various cancer cell lines.
Case Study: RET Kinase Inhibition
A study focused on benzamide derivatives reported that certain compounds effectively inhibited RET kinase activity, which is crucial in various cancers. The inhibition was observed at both molecular and cellular levels, suggesting that similar compounds could potentially be developed for targeted cancer therapies .
The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes critical for tumor growth. For example, studies have shown that related benzamides can inhibit dihydrofolate reductase (DHFR), leading to reduced cellular levels of NADPH and subsequent destabilization of essential metabolic pathways .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
